Trichloro(heptyl)stannane
Overview
Description
Trichloro(heptyl)stannane is a useful research compound. Its molecular formula is C7H15Cl3Sn and its molecular weight is 324.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organometallic Synthesis and Structure
Trichloro(heptyl)stannane and its analogs are often studied for their unique structural characteristics and reactivity in organometallic chemistry. For instance, the synthesis and structure of a heptacoordinate trichlorostannane bearing a triarylmethyl-type tetradentate ligand showcased a heptacoordinate structure with unique interatomic distances, highlighting the complex coordination environments these compounds can adopt (Kobayashi, Iwanaga, & Kawashima, 2010). Such studies provide insights into the potential for creating novel organometallic frameworks with specific properties.
Water-Soluble Tin Hydrides
Research into water-soluble tin hydrides, such as tris[3-(2-methoxyethoxy)propyl]stannane, explores their utility in organic synthesis, including hydroboration and metalation reactions. These compounds serve as intermediates in creating a wide range of organotin compounds, demonstrating the versatility of tin-based reagents in chemical synthesis (Light & Breslow, 2003).
Reactivity and Synthesis Applications
The synthesis and reactivity of monomeric group 14 triols, derived from hydrolysis of corresponding trichloro-stannanes, show applications in creating complex organometallic compounds. These compounds can react to form cagelike structures with Sn–O–Si–O–Sn linkages, showcasing their potential in synthesizing materials with specific molecular architectures (Pop et al., 2014).
Catalytic Applications
Organotin(IV) compounds, derived from this compound and related stannanes, have been explored for their catalytic activities in various chemical reactions, including the glycerolysis of triacylglycerides. These studies highlight the role of organotin compounds as effective catalysts in producing industrially significant products, such as monoacylglycerols and diacylglycerols (Silva et al., 2017).
Novel Organotin Syntheses
Innovative syntheses of organotin compounds, such as tris(trimethylsilyl)stannyl alkali derivatives, demonstrate the ongoing development of new methodologies for organotin synthesis. These derivatives offer insights into the NMR spectroscopic properties and reactivities of tin compounds, contributing to the broadening of organometallic chemistry's toolkit (Fischer et al., 2005).
Mechanism of Action
Target of Action
Trichloro(heptyl)stannane is an organotin compound Organotin compounds are generally known for their versatile synthetic intermediates, which find widespread application in cross-coupling reactions .
Mode of Action
Organotin compounds like this compound are known to participate in hydrostannylation reactions . In such reactions, a range of platinum complexes were screened, with PtCl2/XPhos proving to provide the best selectivity for the β-(E)-vinyl stannane . The catalyst system is able to provide the corresponding vinyl stannane in selectivities which surpasses that which is typically afforded under palladium catalysis .
Biochemical Pathways
Organotin compounds are known to be involved in various biochemical reactions, including cross-coupling reactions .
Pharmacokinetics
It is known that the compound is stored at +4°c , suggesting that it may require specific storage conditions to maintain its stability and efficacy.
Result of Action
Organotin compounds are known to be highly versatile synthetic intermediates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the storage temperature of the compound can affect its stability . .
Properties
IUPAC Name |
trichloro(heptyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15.3ClH.Sn/c1-3-5-7-6-4-2;;;;/h1,3-7H2,2H3;3*1H;/q;;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAUSWURBARPGM-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[Sn](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl3Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612433 | |
Record name | Trichloroheptylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59344-47-7 | |
Record name | Trichloroheptylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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